molecular formula C8H11Br3N2 B1383510 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide CAS No. 1955547-21-3

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide

Cat. No.: B1383510
CAS No.: 1955547-21-3
M. Wt: 374.9 g/mol
InChI Key: JCWUXUGLBBLKFZ-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide is a chemical compound with the molecular formula C8H11Br3N2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Biochemical Analysis

Biochemical Properties

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in some cell types, this compound has been observed to modulate the activity of transcription factors, which are proteins that control the expression of specific genes . This modulation can lead to changes in the levels of various proteins and metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in either inhibition or activation of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the levels of mRNA and proteins, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response . Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, which are essential for DNA and RNA synthesis . These interactions can have downstream effects on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide typically involves multistep reactions. One common method includes the bromination of 1,7-naphthyridine followed by hydrogenation to introduce the tetrahydro functionality. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and hydrogen gas in the presence of a palladium catalyst for the hydrogenation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-em

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6(7)8;;/h2,4,10H,1,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWUXUGLBBLKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=CC(=C21)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955547-21-3
Record name 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Reactant of Route 2
Reactant of Route 2
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Reactant of Route 3
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Reactant of Route 4
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Reactant of Route 5
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Reactant of Route 6
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide

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